N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide, also known as SDZ-212-122, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide is not fully understood. However, it has been found to act as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. This leads to an increase in the inhibitory effects of GABA, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the inhibitory effects of GABA, leading to its anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for research. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various physiological and pathological processes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs targeting the GABAA receptor. Additionally, further research could be conducted to explore the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide involves the reaction of 2,4-dichlorobenzyl chloride with piperidine in the presence of a base to yield 1-(2,4-dichlorophenyl)ethylpiperidine. This intermediate is then reacted with 2-(chloroacetyl)oxirane in the presence of a base to obtain N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-10(13-3-2-11(16)8-14(13)17)19-15(20)9-21-12-4-6-18-7-5-12/h2-3,8,10,12,18H,4-7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGGNTLMUMEGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)COC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.